3-(4-Anilinoanilino)phenol
Description
3-(4-Anilinoanilino)phenol is an aromatic compound featuring a phenol core substituted with a branched anilino group at the meta position. Its molecular formula is C₁₈H₁₆N₂O, and its structure consists of three interconnected benzene rings:
- A central phenol ring with a hydroxyl (-OH) group at position 2.
- A 4-anilinoanilino substituent (two linked aniline groups) attached to position 3 of the phenol ring.
This compound is structurally related to diphenylamine derivatives but distinguished by its extended conjugation and substitution pattern.
Properties
CAS No. |
85171-21-7 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-8-4-7-17(13-18)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-21H |
InChI Key |
OLBAOMXYNTWTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anilinoanilino)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitrophenol with aniline under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a strong base such as sodium hydroxide (NaOH) and a reducing agent like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of phenolic compounds, including 3-(4-Anilinoanilino)phenol, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is also common for the reduction steps, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Anilinoanilino)phenol undergoes several types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
3-(4-Anilinoanilino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(4-Anilinoanilino)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Anilinophenol (CAS 122-37-2)
- Molecular Formula: C₁₂H₁₁NO
- Structure: A single anilino group (-NHPh) attached to the para position of phenol.
- Key Differences: Simpler structure with only one anilino group. Lower molecular weight (185.22 g/mol vs. ~276.34 g/mol for 3-(4-Anilinoanilino)phenol). Reduced conjugation, leading to differences in UV-Vis absorption and electronic properties .
4-(4-Anilinoanilino)phenol
- Molecular Formula : C₁₈H₁₆N₂O
- Structure: The hydroxyl group is at position 4 of the phenol ring, with the 4-anilinoanilino substituent at position 3.
- Key Differences :
ETHYL 3-(4-ANILINOANILINO)-2-BUTENOATE (CAS Not Provided)
- Molecular Formula : C₁₈H₂₀N₂O₂
- Structure: A butenoate ester replaces the phenol group, with the 4-anilinoanilino chain at position 3.
- Key Differences: Ester functional group alters solubility (lipophilic vs. hydrophilic for phenol derivatives). Potential for different reactivity in nucleophilic or catalytic reactions .
Quinoline Derivatives with Anilino Substituents
- Example: 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline (CAS 740791-06-4).
- Structure: A quinoline core with electron-withdrawing substituents (nitro, cyano) and a halogenated anilino group.
- Key Differences: Quinoline backbone introduces nitrogen heteroatoms, enhancing π-π stacking and binding to biological targets. Halogen and nitro groups increase electrophilicity, contrasting with the electron-rich phenol in 3-(4-Anilinoanilino)phenol .
Physicochemical and Functional Comparisons
Table 1: Key Properties of 3-(4-Anilinoanilino)phenol and Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
